molecular formula C18H23N3O3 B362748 Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate CAS No. 307535-83-7

Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Cat. No.: B362748
CAS No.: 307535-83-7
M. Wt: 329.4g/mol
InChI Key: OKNXUSVRIDLMRR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring, a morpholine group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinoline derivative with 2-chloroethylmorpholine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: 2-chloroethylmorpholine, sodium hydroxide or potassium carbonate as bases.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the morpholine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Morpholin-4-yl-ethylamino)-propionic acid tert-butyl ester: Similar structure but with a propionic acid backbone.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a pyridine ring instead of a quinoline ring.

Uniqueness

Ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is unique due to its combination of a quinoline ring and a morpholine group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

307535-83-7

Molecular Formula

C18H23N3O3

Molecular Weight

329.4g/mol

IUPAC Name

ethyl 4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-2-24-18(22)15-13-20-16-6-4-3-5-14(16)17(15)19-7-8-21-9-11-23-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,20)

InChI Key

OKNXUSVRIDLMRR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCN3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCN3CCOCC3

Origin of Product

United States

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